molecular formula C12H14N4O4 B3035957 Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate CAS No. 338791-49-4

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Cat. No.: B3035957
CAS No.: 338791-49-4
M. Wt: 278.26 g/mol
InChI Key: ICDXOEBJPCEJHV-UHFFFAOYSA-N
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Description

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is a heterocyclic compound that belongs to the triazolopyridine family. This compound is known for its unique structural features, which include a triazole ring fused to a pyridine ring, and two ester groups at positions 6 and 8. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate typically involves a multi-step process. One common method is the three-component one-pot synthesis, which includes the reaction of an aldehyde, an amine, and an isocyanide under ultrasonic irradiation . This method is efficient and can be completed within 60 minutes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to scale up the synthesis process. Microwave-assisted synthesis is another approach that can be used to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological activity being studied. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

diethyl 5-amino-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-8(12(18)20-4-2)10-15-14-6-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDXOEBJPCEJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N2C1=NN=C2)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 2
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 3
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 4
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 6
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

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